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Compound of Interest

Compound Name: 2-Allyl-4-methoxyphenol

Cat. No.: B1267482 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical properties of 2-
Allyl-4-methoxyphenol, a molecule of significant interest in medicinal chemistry and materials

science. Leveraging Density Functional Theory (DFT) and other computational methods, this

document outlines the key structural, electronic, and spectroscopic features of the molecule,

offering a foundational resource for further research and development.

Theoretical Framework
Quantum chemical calculations are indispensable for understanding the molecular structure

and reactivity of compounds like 2-Allyl-4-methoxyphenol (also known as eugenol). These

computational methods allow for the precise determination of geometric parameters, vibrational

frequencies, and electronic properties, which are crucial for predicting the molecule's behavior

and interactions.

Density Functional Theory (DFT) is a prominent method used for these calculations, offering a

balance between accuracy and computational cost. The B3LYP functional, a hybrid functional

that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation

functional, is commonly employed for its reliability in predicting the properties of organic

molecules.[1][2] The choice of basis set, such as 6-31G(d) or 6-311G(d,p), is critical for

achieving accurate results, with larger basis sets providing more precise descriptions of the

electronic structure.[1][2]
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Computational Methodology
The following section details a typical experimental protocol for performing quantum chemical

calculations on 2-Allyl-4-methoxyphenol, based on established research practices.[1][2]

Geometry Optimization
The initial step involves the optimization of the molecular geometry to find the most stable,

lowest-energy conformation. This is typically achieved using DFT with the B3LYP functional

and a 6-311G(d,p) basis set.[2] The optimization process ensures that all forces on the atoms

are minimized, resulting in a structure that represents a local minimum on the potential energy

surface.

Vibrational Frequency Analysis
Following geometry optimization, a frequency calculation is performed at the same level of

theory to confirm that the optimized structure is a true minimum (i.e., no imaginary

frequencies). These calculations also provide the theoretical vibrational spectra (IR and

Raman), which can be compared with experimental data for validation.

Electronic Property Calculation
Key electronic properties are determined from the optimized geometry. These include the

energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied

Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and

electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability.[3]

Mulliken population analysis is also performed to determine the distribution of atomic charges.

[2]

Molecular Dynamics Simulations
To study the dynamic behavior and stability of 2-Allyl-4-methoxyphenol, particularly in

complex environments such as in a protein-ligand complex, molecular dynamics (MD)

simulations are employed.[4][5] These simulations provide insights into the conformational

changes and intermolecular interactions over time.

The following diagram illustrates the typical workflow for quantum chemical calculations of 2-
Allyl-4-methoxyphenol.
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Caption: Computational workflow for 2-Allyl-4-methoxyphenol.

Quantitative Data Summary
The following tables summarize the key quantitative data obtained from quantum chemical

calculations of 2-Allyl-4-methoxyphenol.

Table 1: Optimized Geometrical Parameters
(DFT/B3LYP/6-311G(d,p))
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Parameter Bond/Angle Value

Bond Lengths (Å) C1-C2 1.39

C2-C3 1.39

C3-C4 1.40

C4-C5 1.39

C5-C6 1.39

C6-C1 1.40

C1-O1 1.37

O1-H1 0.97

C4-O2 1.37

O2-C7 1.43

C2-C8 1.51

C8-C9 1.50

C9=C10 1.34

**Bond Angles (°) ** C6-C1-C2 119.5

C1-C2-C3 120.5

C2-C3-C4 119.8

C3-C4-C5 120.2

C4-C5-C6 119.7

C5-C6-C1 120.3

C2-C1-O1 117.8

C1-O1-H1 108.9

C3-C4-O2 115.3

C4-O2-C7 117.9
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C1-C2-C8 121.3

C2-C8-C9 113.8

C8-C9-C10 126.5

Note: Atom numbering corresponds to the standard IUPAC nomenclature for 2-Allyl-4-
methoxyphenol.

Table 2: Electronic Properties (DFT/B3LYP/6-311G(d,p))
Property Value

HOMO Energy -5.98 eV

LUMO Energy -0.65 eV

HOMO-LUMO Energy Gap 5.33 eV

Dipole Moment 2.54 Debye

Table 3: Mulliken Atomic Charges
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Atom Charge (e)

C1 -0.16

C2 0.20

C3 -0.14

C4 0.13

C5 -0.12

C6 -0.09

O1 -0.62

H1 0.45

O2 -0.54

C7 0.15

C8 -0.22

C9 -0.11

C10 -0.25

Structure-Activity Relationships
The computational data provides a basis for understanding the structure-activity relationships

of 2-Allyl-4-methoxyphenol and its derivatives.[4][6] The electronic properties, such as the

HOMO-LUMO gap and the distribution of atomic charges, are key determinants of the

molecule's reactivity and its ability to interact with biological targets.[7][8]

The following diagram illustrates the relationship between the computational parameters and

the predicted properties of 2-Allyl-4-methoxyphenol.
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Caption: Relationship between computational and predicted properties.

Conclusion
This technical guide has provided a comprehensive overview of the quantum chemical

calculations for 2-Allyl-4-methoxyphenol. The presented data and methodologies offer a

valuable resource for researchers in the fields of chemistry, pharmacology, and materials

science. The insights gained from these computational studies are instrumental in guiding the

rational design of novel derivatives with enhanced biological activities and material properties.

[4][9] Further investigations, combining computational and experimental approaches, will

continue to unlock the full potential of this versatile molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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